

Certificate of Analysis for (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl

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Compound of Interest

(1R,3S)-Methyl 3-

Compound Name: aminocyclopentanecarboxylate
hydrochloride

Cat. No.: B600056

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An In-Depth Technical Guide to the Certificate of Analysis for (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl: Ensuring Quality for Pharmaceutical Development

For researchers and professionals in drug development, the integrity of starting materials is non-negotiable. Chiral building blocks like (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl are foundational to the synthesis of complex active pharmaceutical ingredients (APIs). Their purity, particularly their stereochemical identity, directly impacts the safety and efficacy of the final drug product. A Certificate of Analysis (CoA) is more than a document; it is the primary evidence of a material's quality. This guide provides a senior application scientist's perspective on interpreting the CoA for this critical intermediate, comparing the analytical methodologies used, and offering insights into what defines a high-quality reagent.

Deconstructing the Certificate of Analysis: Beyond the Numbers

A CoA for (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl provides a comprehensive summary of its quality attributes. Each parameter is assessed using specific analytical techniques, and understanding the "why" behind each test is crucial for risk assessment in a research or manufacturing setting.

Table 1: Typical Certificate of Analysis Specifications

Parameter	Typical Specification	Method	Purpose & Scientific Rationale
Appearance	White to off-white solid	Visual	Provides a first-pass check for gross contamination or degradation.
Identification	Conforms to structure	¹ H NMR, ¹³ C NMR, MS	Confirms the molecular structure and molecular weight of the compound.[1][2][3]
Assay (Purity)	≥97.0%	HPLC	Quantifies the amount of the desired compound relative to impurities.
Enantiomeric Purity	≥98.0% ee	Chiral HPLC	Critically confirms the stereochemical identity and quantifies the unwanted enantiomer.
Water Content	≤0.5%	Karl Fischer Titration	Water can affect reactivity, stability, and accurate weighing of the material.
Residual Solvents	Varies by process	GC-HS	Monitors solvents from the manufacturing process, which can be toxic or affect downstream reactions.

The Core Challenge: Verifying Chiral Integrity

The most critical parameter for (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl is its enantiomeric purity. The "1R,3S" designation defines a specific three-dimensional arrangement of atoms. The presence of its mirror image, the (1S,3R) enantiomer, or other diastereomers, can lead to the formation of undesired stereoisomers in the final API, with potentially different pharmacological or toxicological profiles.

Stereoisomers of Methyl 3-aminocyclopentanecarboxylate

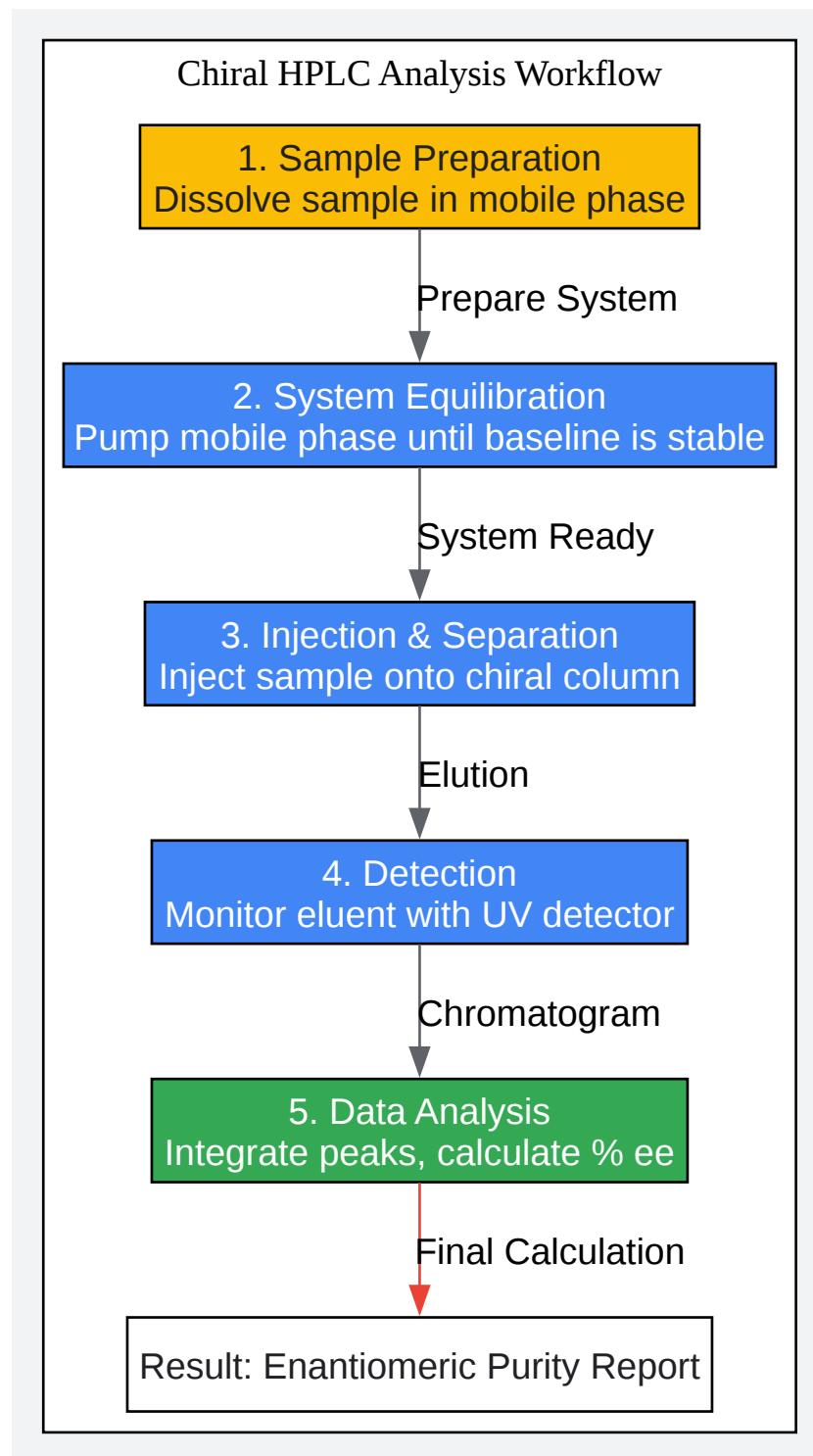
(1R,3S) Enantiomer
(Desired Product)

Diastereomers

Enantiomers

Trans Diastereomers
(e.g., 1R,3R)

(1S,3R) Enantiomer
(Mirror Image Impurity)



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References

- 1. rsc.org [rsc.org]
- 2. Methyl 3-aminocyclopentanecarboxylate hydrochloride | C7H14CINO2 | CID 67068351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | C7H14CINO2 | CID 57463822 - PubChem [pubchem.ncbi.nlm.nih.gov]
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